molecular formula C8H14N2O B1380363 5-Amino-6-cyclopropylpiperidin-2-one CAS No. 1521978-53-9

5-Amino-6-cyclopropylpiperidin-2-one

Cat. No. B1380363
CAS RN: 1521978-53-9
M. Wt: 154.21 g/mol
InChI Key: UONMIDTZTLDYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-cyclopropylpiperidin-2-one is a compound with the molecular formula C8H14N2O and a molecular weight of 154.21 . It is used for research purposes .

Scientific Research Applications

Matrix Metalloproteinase Inhibitors

Research highlights the application of cyclopropane-derived peptidomimetics, including structures similar to 5-Amino-6-cyclopropylpiperidin-2-one, in the design of matrix metalloproteinase (MMP) inhibitors. These cyclopropane derivatives serve as conformationally constrained pseudopeptides, offering a novel approach to orient amino acid side chains in peptide backbones, thereby enhancing the inhibitory activity against MMPs. The studies suggest potential in probing the topological features of MMP binding pockets, contributing to the development of more effective MMP inhibitors (Reichelt et al., 2002).

Glutamate Receptor Ligands

Cyclopropyl compounds, akin to 5-Amino-6-cyclopropylpiperidin-2-one, have been synthesized as analogues of 2-amino-4-phosphonobutanoic acid (AP4), a selective ligand for glutamate receptors. These compounds demonstrated significant potency in blocking synaptic transmission in neuronal pathways, indicating their potential as tools for investigating neurotransmission and as leads for the development of new therapeutic agents targeting glutamate receptors (Kroona et al., 1991).

N-substituted 2-amino-1,6-naphthyridine Derivatives

A study described the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives using cyclopropanamine in a three-component reaction under microwave irradiation. This method presents a straightforward approach to creating a diverse array of compounds, potentially useful for biomedical applications, showcasing the versatility of cyclopropane derivatives in synthetic chemistry (Han et al., 2010).

Adenosylcobalamin-dependent Enzymes

Research into the adenosylcobalamin-dependent d-Lysine 5,6-aminomutase from Clostridium sticklandii involved the use of cyclopropane derivatives in studying the enzyme's mechanism. The enzyme's unique catalytic process, which includes a 1,2-shift of the ε-amino group of d-lysine, highlights the potential of cyclopropane derivatives in elucidating enzyme functions and designing enzyme inhibitors (Chang & Frey, 2000).

Future Directions

Piperidine derivatives, including 5-Amino-6-cyclopropylpiperidin-2-one, continue to be an area of interest in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research may focus on the development of novel synthesis methods, exploration of their biological activity, and their potential applications in the pharmaceutical industry .

properties

IUPAC Name

5-amino-6-cyclopropylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMIDTZTLDYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-cyclopropylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.